4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
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Overview
Description
4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group attached to a carbonyl group. The compound’s structure includes a naphthalene ring system, which is further functionalized with sulfonic acid groups, enhancing its solubility and reactivity.
Preparation Methods
The synthesis of 4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of 3-methylphenylhydrazine with an appropriate naphthalene derivative. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the hydrazone linkage. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine derivative.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of sulfonate esters or amides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazone group can form reversible covalent bonds with target proteins, affecting their function. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and naphthalene-based sulfonic acids. Compared to these compounds, 4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its specific substitution pattern and the presence of both hydrazone and sulfonic acid functional groups.
Properties
CAS No. |
14943-60-3 |
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Molecular Formula |
C17H14N2O7S2 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(3-methylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H14N2O7S2/c1-10-3-2-4-12(7-10)18-19-16-14-6-5-13(27(21,22)23)8-11(14)9-15(17(16)20)28(24,25)26/h2-9,20H,1H3,(H,21,22,23)(H,24,25,26) |
InChI Key |
BZKFCMIDYFZFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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